Sodium 5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate
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Overview
Description
Sodium 5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a pyridine ring with an indene moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the indene carboxylate backbone, followed by the introduction of the pyridin-3-ylmethyl group. The reaction conditions often require the use of strong bases such as sodium hydride or sodium methoxide to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Scientific Research Applications
Sodium 5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Sodium 5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the indene moiety can fit into hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like pyridine-3-carboxylic acid and pyridine-3-methanol share structural similarities with Sodium 5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate.
Indene derivatives: Compounds such as indene-2-carboxylic acid and indene-3-carboxaldehyde are structurally related.
Uniqueness
What sets this compound apart is the combination of the pyridine and indene moieties in a single molecule. This unique structure allows for diverse chemical reactivity and a broad range of applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C16H14NNaO2 |
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Molecular Weight |
275.28 g/mol |
IUPAC Name |
sodium;5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C16H15NO2.Na/c18-16(19)15-8-13-4-3-11(7-14(13)9-15)6-12-2-1-5-17-10-12;/h1-5,7,10,15H,6,8-9H2,(H,18,19);/q;+1/p-1 |
InChI Key |
DHWIWMHDFSLENZ-UHFFFAOYSA-M |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)CC3=CN=CC=C3)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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